3'-Methoxy-3-phenylpropiophenone
Overview
Description
3'-Methoxy-3-phenylpropiophenone is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiarrhythmic Activity
3'-Methoxy-3-phenylpropiophenone derivatives demonstrate significant antiarrhythmic properties. For instance, 2"-Diethylaminoethoxy-3-phenylpropiophenone hydrochloride (I) (Dialicor or Etafone) shows antiarrhythmic, spasmolytic, and local-anesthetic activity. The analogs of Etafone synthesized through 4-hydroxycoumarin derivatives exhibit reduced toxicities and enhanced coronary-dilating and local-anesthetic activities (Nikolaevskii et al., 1989).
Photochemical Studies
The photochemistry of p-methoxy-β-phenylpropiophenone is influenced by cyclodextrin complexation. This interaction with β- or γ-cyclodextrins results in protection from external water-soluble quenchers, such as nitrite or cupric ions, and impacts the triplet lifetime of the included ketone (Netto-Ferreira & Scaiano, 1988).
Synthesis of Complex Compounds
This compound is used in the synthesis of complex chemical structures. For example, it plays a role in the desulphurization of 3,4-Diaryl-2H-1-benzothiopyrans to produce various 1,1,2-Triarylalk-1-enes (Collins & Hobbs, 1974).
Development of Novel Polymers
A bisphenol monomer, (3-methoxy)phenylhydroquinone, derived from this compound, has been utilized in the development of fully aromatic poly(aryl ether ketone)s. These polymers exhibit high molecular mass, good solubility, high glass transition temperatures, and excellent thermal stability (Yue et al., 2007).
Pharmaceutical Intermediates
It is also involved in the synthesis of pharmaceutical intermediates like p-methoxyphenyl) 7-methoxy 1-hydroxy 3-naphthalenecarbonylic acid, demonstrating its utility in the pharmaceutical industry (Yu Ma, 2000).
Mechanism of Action
Mode of Action
It is known that the compound undergoes stereoselective β-addition of phenolic nuclei via unstable epoxide intermediates . This reaction occurs with alkaline peroxide when a 4-hydroxy-function is present in the chalcone, giving structural isomers of 3,3-diaryl-2-hydroxypropiophenones .
Biochemical Pathways
The compound is involved in the synthesis of a variety of other compounds , suggesting that it may play a role in various biochemical pathways.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 3’-Methoxy-3-phenylpropiophenone is currently unknown .
Result of Action
Given its role in the synthesis of other compounds , it is likely that the compound has significant effects at the molecular and cellular level.
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of 3’-Methoxy-3-phenylpropiophenone .
Safety and Hazards
The safety data sheet for a similar compound, 4`-Methoxypropiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWKQZILABRHBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458778 | |
Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76106-76-8 | |
Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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